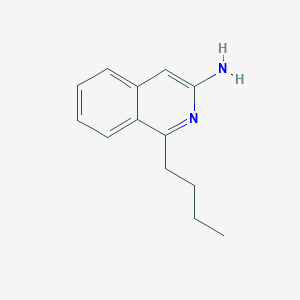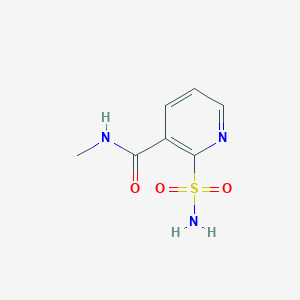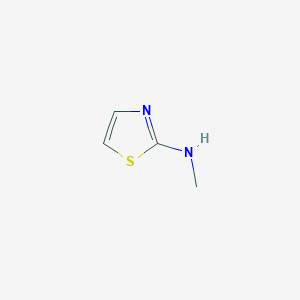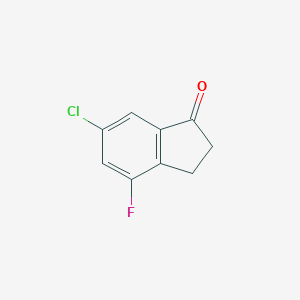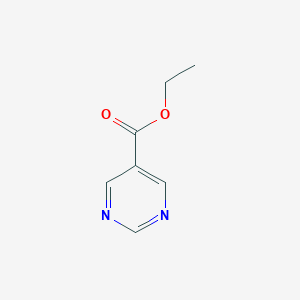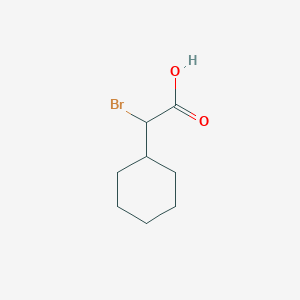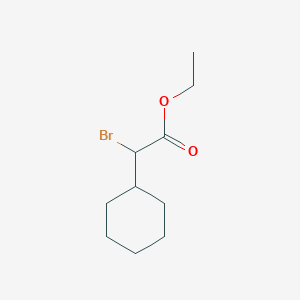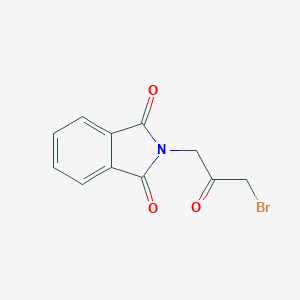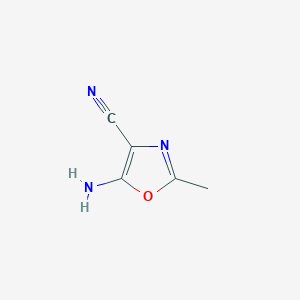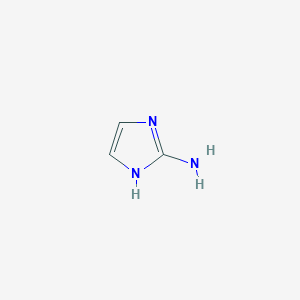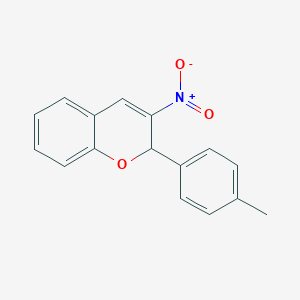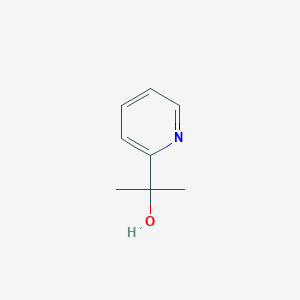
2-(Pyridin-2-yl)propan-2-ol
Overview
Description
2-(Pyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, featuring a hydroxyl group attached to the second carbon of the pyridine ring and a propan-2-ol moiety. This compound is known for its applications in various fields, including organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with isopropylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of pyridine-2-carboxylic acid derivatives. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature conditions with a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Pyridin-2-yl)propan-2-one.
Reduction: 2-(Pyridin-2-yl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)propan-2-ol
- 2-(Pyridin-4-yl)propan-2-ol
- 2-(Pyridin-2-yl)ethanol
Uniqueness
2-(Pyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyl group at the second position of the pyridine ring enhances its reactivity compared to other isomers. This makes it a valuable compound in various synthetic and catalytic applications .
Properties
IUPAC Name |
2-pyridin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJNRNNOOBBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381291 | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37988-38-8 | |
| Record name | α,α-Dimethyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in using manganese complexes with ligands like 2-(pyridin-2-yl)propan-2-ol for oxygen evolution catalysis?
A1: Manganese is an abundant and inexpensive metal that plays a crucial role in the natural process of water oxidation in photosynthesis. [, ] Therefore, researchers are exploring manganese complexes as potential catalysts for artificial photosynthesis and sustainable energy applications. This compound and similar ligands offer a combination of nitrogen and oxygen donor atoms, creating a favorable environment for stabilizing high-valent manganese species, which are believed to be crucial intermediates in the oxygen evolution reaction.
Q2: How does the structure of the ligand influence the catalytic activity of the manganese complex?
A2: The study by [] compared three ligands with varying structures, all containing pyridine alkoxide moieties: this compound, 2,2'-(pyridine-2,6-diyl)bis(propan-2-ol), and 2-[(2,2'-bipyridin)-6-yl]propan-2-ol. Interestingly, only the manganese complex with 2-[(2,2'-bipyridin)-6-yl]propan-2-ol showed significant oxygen evolution activity when using Oxone as the oxidant. This suggests that the specific arrangement of nitrogen and oxygen donor atoms, as well as the overall rigidity of the ligand, play a significant role in dictating the catalytic performance. Further research is needed to fully understand the structure-activity relationship and optimize ligand design for enhanced catalytic efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


